Apigenin is a natural product found in Camellia sinensis, Apis, and other organisms with data available.
Chamomile is the flower-heads of either the plant Anthemis nobilis or the plant Matricaria chamomilla. Chamomile has a warm aromatic odour and a very bitter taste and contains volatile oils which are a mixture of butyl and amyl angelates and valerates. Due to its coumarin constituents, large doses may interfere with coagulation. (NCI04)
Apigenin is a plant-derived flavonoid that has significant promise as a skin cancer chemopreventive agent. Apigenin inhibits the expression of involucrin (hINV), a marker of keratinocyte differentiation, is increased by differentiating agents via a protein kinase Cdelta (PKCdelta), Ras, MEKK1, MEK3 cascade that increases AP1 factor level and AP1 factor binding to DNA elements in the hINV promoter. Apigenin suppresses the 12-O-tetradeconylphorbol-13-acetate-dependent increase in AP1 factor expression and binding to the hINV promoter and the increase in hINV promoter activity. Apigenin also inhibits the increase in promoter activity observed following overexpression of PKCdelta, constitutively active Ras, or MEKK1. The suppression of PKCdelta activity is associated with reduced phosphorylation of PKCdelta-Y311. Activation of hINV promoter activity by the green tea polyphenol, (-)-epigellocathecin-3-gallate, is also inhibited by apigenin, suggesting that the two chemopreventive agents can produce opposing actions in keratinocytes. (A7924). Apigenin, a flavone abundantly found in fruits and vegetables, exhibits antiproliferative, anti-inflammatory, and antimetastatic activities through poorly defined mechanisms. This flavonoid provides selective activity to promote caspase-dependent-apoptosis of leukemia cells and uncover an essential role of PKCdelta during the induction of apoptosis by apigenin. (A7925). Apigenin markedly induces the expression of death receptor 5 (DR5) and synergistically acts with exogenous soluble recombinant human tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in malignant tumor cells. On the other hand, apigenin-mediated induction of DR5 expression is not observed in normal human peripheral blood mononuclear cells. Moreover, apigenin does not sensitize normal human peripheral blood mononuclear cells to TRAIL-induced apoptosis. (A7926).
5,7,4'-trihydroxy-flavone, one of the FLAVONES.
See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of).
Apigenin
CAS No.: 520-36-5
Inhibitors
VCID: VC0519119
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Apigenin is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 4', 5 and 7. It induces autophagy in leukaemia cells. It has a role as a metabolite and an antineoplastic agent. It is a conjugate acid of an apigenin-7-olate. Apigenin is a natural product found in Camellia sinensis, Apis, and other organisms with data available. Chamomile is the flower-heads of either the plant Anthemis nobilis or the plant Matricaria chamomilla. Chamomile has a warm aromatic odour and a very bitter taste and contains volatile oils which are a mixture of butyl and amyl angelates and valerates. Due to its coumarin constituents, large doses may interfere with coagulation. (NCI04) Apigenin is a plant-derived flavonoid that has significant promise as a skin cancer chemopreventive agent. Apigenin inhibits the expression of involucrin (hINV), a marker of keratinocyte differentiation, is increased by differentiating agents via a protein kinase Cdelta (PKCdelta), Ras, MEKK1, MEK3 cascade that increases AP1 factor level and AP1 factor binding to DNA elements in the hINV promoter. Apigenin suppresses the 12-O-tetradeconylphorbol-13-acetate-dependent increase in AP1 factor expression and binding to the hINV promoter and the increase in hINV promoter activity. Apigenin also inhibits the increase in promoter activity observed following overexpression of PKCdelta, constitutively active Ras, or MEKK1. The suppression of PKCdelta activity is associated with reduced phosphorylation of PKCdelta-Y311. Activation of hINV promoter activity by the green tea polyphenol, (-)-epigellocathecin-3-gallate, is also inhibited by apigenin, suggesting that the two chemopreventive agents can produce opposing actions in keratinocytes. (A7924). Apigenin, a flavone abundantly found in fruits and vegetables, exhibits antiproliferative, anti-inflammatory, and antimetastatic activities through poorly defined mechanisms. This flavonoid provides selective activity to promote caspase-dependent-apoptosis of leukemia cells and uncover an essential role of PKCdelta during the induction of apoptosis by apigenin. (A7925). Apigenin markedly induces the expression of death receptor 5 (DR5) and synergistically acts with exogenous soluble recombinant human tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in malignant tumor cells. On the other hand, apigenin-mediated induction of DR5 expression is not observed in normal human peripheral blood mononuclear cells. Moreover, apigenin does not sensitize normal human peripheral blood mononuclear cells to TRAIL-induced apoptosis. (A7926). 5,7,4'-trihydroxy-flavone, one of the FLAVONES. See also: Chamomile (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of). |
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CAS No. | 520-36-5 |
Product Name | Apigenin |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H |
Standard InChIKey | KZNIFHPLKGYRTM-UHFFFAOYSA-N |
SMILES | O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13 |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Appearance | Solid powder |
Boiling Point | 333.35°C (rough estimate) |
Colorform | Yellow needles from aqueous pyridine |
Density | 1.2319 (rough estimate) |
Melting Point | 345-350 °C MP: 347.5 °C 347.5 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow colo |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Apigenine; Chamomile; Apigenol; Spigenin; Versulin; 457Trihydroxyflavone; C.I. Natural Yellow 1 |
Vapor Pressure | 1.01X10-10 mm Hg at 25 °C (est) |
Reference | Merck Index, 11th Edition, 763. The Systematic Identification of Flavonoids. Mabry et al, 1970, page 81 The compound in the Mediterranean diet that makes cancer cells 'mortal' Emily Caldwell, Medical Express, May 20, 2013. Venigalla M, Gyengesi E, Münch G (August 2015). "Curcumin and Apigenin - novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease". Neural Regeneration Research. 10 (8): 1181–5. doi:10.4103/1673-5374.162686. PMC 4590215. PMID 26487830. Shankar E, Goel A, Gupta K, Gupta S (2017). "Plant flavone apigenin: An emerging anticancer agent". Current Pharmacology Reports. 3 (6): 423–446. doi:10.1007/s40495-017-0113-2. PMC 5791748. PMID 29399439. Delage, PhD, Barbara (November 2015). "Flavonoids". Corvallis, Oregon: Linus Pauling Institute, Oregon State University. Retrieved 2021-01-26. Forkmann, G. (January 1991). "Flavonoids as Flower Pigments: The Formation of the Natural Spectrum and its Extension by Genetic Engineering". Plant Breeding. 106 (1): 1–26. doi:10.1111/j.1439-0523.1991.tb00474.x. ISSN 0179-9541. Herrmann KM (January 1995). "The shikimate pathway as an entry to aromatic secondary metabolism". Plant Physiology. 107 (1): 7–12. doi:10.1104/pp.107.1.7. PMC 161158. PMID 7870841. Lee H, Kim BG, Kim M, Ahn JH (September 2015). "Biosynthesis of Two Flavones, Apigenin and Genkwanin, in Escherichia coli". Journal of Microbiology and Biotechnology. 25 (9): 1442–8. doi:10.4014/jmb.1503.03011. PMID 25975614. Austin MB, Noel JP (February 2003). "The chalcone synthase superfamily of type III polyketide synthases". Natural Product Reports. 20 (1): 79–110. CiteSeerX 10.1.1.131.8158. doi:10.1039/b100917f. PMID 12636085. Martens S, Forkmann G, Matern U, Lukacin R (September 2001). "Cloning of parsley flavone synthase I". Phytochemistry. 58 (1): 43–6. doi:10.1016/S0031-9422(01)00191-1. PMID 11524111. Leonard E, Yan Y, Lim KH, Koffas MA (December 2005). "Investigation of two distinct flavone synthases for plant-specific flavone biosynthesis in Saccharomyces cerevisiae". Applied and Environmental Microbiology. 71 (12): 8241–8. doi:10.1128/AEM.71.12.8241-8248.2005. PMC 1317445. PMID 16332809. Meyer H, Bolarinwa A, Wolfram G, Linseisen J (2006). "Bioavailability of apigenin from apiin-rich parsley in humans". Annals of Nutrition & Metabolism. 50 (3): 167–72. doi:10.1159/000090736. PMID 16407641. S2CID 8223136. Si D, et al. Mechanism of CYP2C9 inhibition by flavones and flavonols. Drug Metab Dispos. 2009 Mar;37(3):629-34. Wu K, et al. Inhibitory effects of apigenin on the growth of gastric carcinoma SGC-7901 cells. World J Gastroenterol. 2005 Aug 7;11(29):4461-4. Yu W, et al. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway. Evid Based Complement Alternat Med. 2017;2017:2590676. |
PubChem Compound | 5280443 |
Last Modified | Aug 15 2023 |
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